molecular formula C16H15ClO4 B6409473 3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid CAS No. 1261964-55-9

3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6409473
CAS No.: 1261964-55-9
M. Wt: 306.74 g/mol
InChI Key: FYNWXCDNKHWFAL-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, an ethoxy group, and a methoxy group attached to a benzene ring

Properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-3-21-10-7-8-11(14(17)9-10)12-5-4-6-13(16(18)19)15(12)20-2/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNWXCDNKHWFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691687
Record name 2'-Chloro-4'-ethoxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-55-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-chloro-4′-ethoxy-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4'-ethoxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid to introduce the chloro group. This is followed by the ethoxylation of the resulting intermediate to attach the ethoxy group. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common reagents used in the industrial synthesis include thionyl chloride for chlorination and ethyl iodide for ethoxylation.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products:

    Oxidation: 3-(2-Chloro-4-ethoxyphenyl)-2-carboxybenzoic acid.

    Reduction: 3-(2-Ethoxyphenyl)-2-methoxybenzoic acid.

    Substitution: 3-(2-Amino-4-ethoxyphenyl)-2-methoxybenzoic acid.

Scientific Research Applications

3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.

    Medicine: It is investigated for its potential anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and ethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The methoxy group contributes to the compound’s stability and solubility, facilitating its transport within biological systems.

Comparison with Similar Compounds

  • 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid
  • 3-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid
  • 3-(2-Chloro-4-ethoxyphenyl)-2-ethoxybenzoic acid

Comparison: Compared to its analogs, 3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid exhibits unique properties due to the specific arrangement of its functional groups. The presence of both chloro and ethoxy groups on the benzene ring enhances its reactivity and binding affinity, making it a valuable compound for various applications. Its methoxy group further contributes to its chemical stability and solubility, distinguishing it from other similar compounds.

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